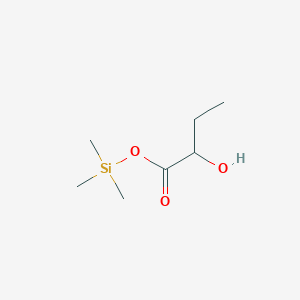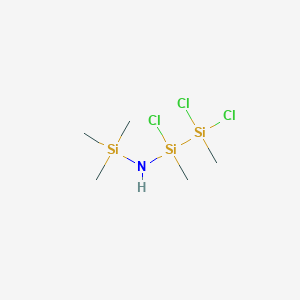
2-Ethyl-4a,8-dimethyl-2,3,4,4a,5,6-hexahydronaphthalene-1,7-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Ethyl-4a,8-dimethyl-2,3,4,4a,5,6-hexahydronaphthalene-1,7-dione is a complex organic compound with a molecular formula of C15H22O2 This compound is part of the naphthalene family, characterized by its two fused benzene rings
Preparation Methods
The synthesis of 2-Ethyl-4a,8-dimethyl-2,3,4,4a,5,6-hexahydronaphthalene-1,7-dione typically involves multi-step organic reactions. One common synthetic route includes the cyclization of appropriate precursors under controlled conditions. Industrial production methods may involve catalytic hydrogenation and oxidation processes to achieve the desired compound. Specific reaction conditions, such as temperature, pressure, and the use of catalysts, are crucial for optimizing yield and purity.
Chemical Reactions Analysis
2-Ethyl-4a,8-dimethyl-2,3,4,4a,5,6-hexahydronaphthalene-1,7-dione undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of alcohols.
Substitution: Electrophilic substitution reactions can occur, where functional groups like halogens or nitro groups are introduced into the aromatic ring.
Common reagents and conditions used in these reactions include acidic or basic environments, specific solvents, and controlled temperatures. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
2-Ethyl-4a,8-dimethyl-2,3,4,4a,5,6-hexahydronaphthalene-1,7-dione has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound’s structural properties make it a candidate for studying enzyme interactions and metabolic pathways.
Industry: Used in the production of fragrances, flavors, and other specialty chemicals.
Mechanism of Action
The mechanism by which 2-Ethyl-4a,8-dimethyl-2,3,4,4a,5,6-hexahydronaphthalene-1,7-dione exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s unique structure allows it to fit into active sites of enzymes, altering their activity and influencing various biochemical pathways.
Comparison with Similar Compounds
2-Ethyl-4a,8-dimethyl-2,3,4,4a,5,6-hexahydronaphthalene-1,7-dione can be compared with similar compounds such as:
- 2-Isopropenyl-4a,8-dimethyl-1,2,3,4,4a,5,6,7-octahydronaphthalene
- 2-Naphthalenemethanol, 1,2,3,4,4a,5,6,7-octahydro-α,α,4a,8-tetramethyl-
- 2-[4a,8-Dimethyl-2,3,4,5,6,8a-hexahydro-1H-naphthalen-2-yl]propan-2-ol
These compounds share structural similarities but differ in their functional groups and specific applications. The uniqueness of this compound lies in its specific arrangement of atoms and potential for diverse chemical reactions.
Properties
CAS No. |
116191-67-4 |
|---|---|
Molecular Formula |
C14H20O2 |
Molecular Weight |
220.31 g/mol |
IUPAC Name |
2-ethyl-4a,8-dimethyl-3,4,5,6-tetrahydro-2H-naphthalene-1,7-dione |
InChI |
InChI=1S/C14H20O2/c1-4-10-5-7-14(3)8-6-11(15)9(2)12(14)13(10)16/h10H,4-8H2,1-3H3 |
InChI Key |
AROBCNDVYRZUDJ-UHFFFAOYSA-N |
Canonical SMILES |
CCC1CCC2(CCC(=O)C(=C2C1=O)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


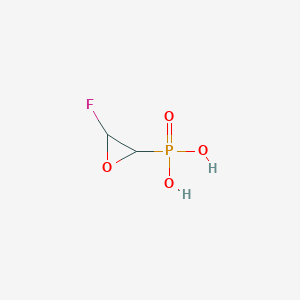
![2-[(Phenylsulfanyl)methylidene]-3,4-dihydronaphthalen-1(2H)-one](/img/structure/B14303539.png)
![5-[4-(Octyloxy)phenyl]-2-(octylsulfanyl)pyrimidine](/img/structure/B14303544.png)
![Methyl 7-[(4-methylbenzene-1-sulfonyl)oxy]heptanoate](/img/structure/B14303556.png)
![2-Hydroxy-5-[2-(4-methoxyphenoxy)ethoxy]benzoic acid](/img/structure/B14303566.png)

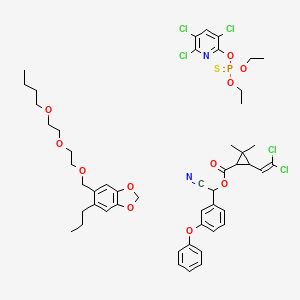
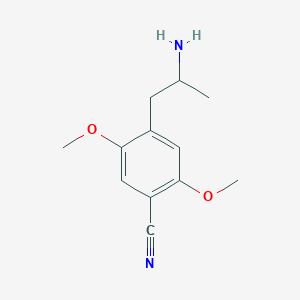
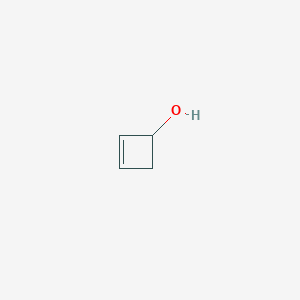
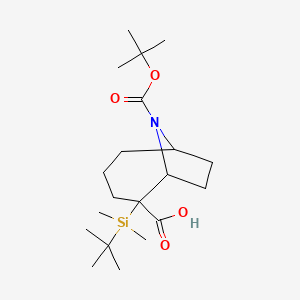
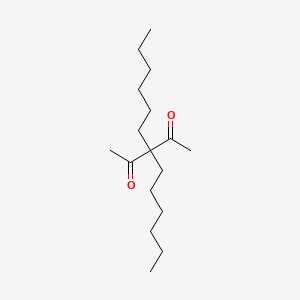
![1-(Octahydro-2H-quinolizin-1-yl)-N-[(pyridin-2-yl)methyl]methanamine](/img/structure/B14303618.png)
